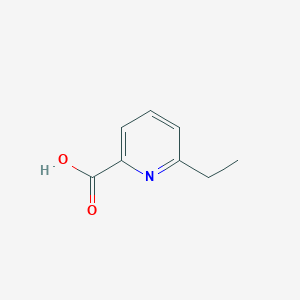

6-Ethylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCFVDRVMFLUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463574 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-48-2 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathway for 6-ethylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental procedures in peer-reviewed literature, this guide outlines a robust synthetic strategy based on well-established oxidation reactions of alkylpyridines, supported by patent literature.

Core Synthesis Pathway: Oxidation of 2-Ethyl-6-methylpyridine

The most direct and industrially scalable approach to this compound is the selective oxidation of the methyl group of 2-ethyl-6-methylpyridine. This method leverages the higher reactivity of the methyl group in the 2-position of the pyridine ring towards oxidation compared to the ethyl group. Strong oxidizing agents such as nitric acid or potassium permanganate are typically employed for this transformation.

Proposed Synthesis Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitric Acid Oxidation (Proposed)

Materials:

-

2-Ethyl-6-methylpyridine

-

Nitric Acid (65-70%)

-

High-pressure reactor (e.g., stainless steel autoclave)

Procedure:

-

Charge the high-pressure reactor with 2-ethyl-6-methylpyridine and a stoichiometric excess of nitric acid. A molar ratio of nitric acid to the alkylpyridine in the range of 5:1 to 10:1 is typically used.

-

Seal the reactor and pressurize with an inert gas (e.g., nitrogen) to an initial pressure of 30-50 atm.

-

Heat the reactor to a temperature between 180°C and 250°C. The reaction is typically exothermic, and careful temperature control is crucial.

-

Maintain the reaction at the set temperature and pressure for a period of 2 to 6 hours. Reaction progress can be monitored by sampling and analyzing the reaction mixture using techniques like GC-MS or HPLC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a suitable vessel and neutralize the excess nitric acid with a base, such as sodium hydroxide or sodium carbonate, to a pH of 3-4. This will precipitate the crude this compound.

-

Isolate the crude product by filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as water-ethanol or toluene.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the nitric acid oxidation of alkylpyridines, based on analogous transformations.[1][2] It is important to note that these are generalized conditions and optimization for the specific synthesis of this compound would be required to achieve optimal yields.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Ethyl-6-methylpyridine | [1] |

| Oxidizing Agent | Nitric Acid (65-70%) | [1][2] |

| Molar Ratio (HNO₃:Substrate) | 5:1 to 10:1 | [1] |

| Temperature | 180 - 250 °C | [1][2] |

| Pressure | 30 - 50 atm | [2] |

| Reaction Time | 2 - 6 hours | [2] |

| Expected Product | This compound | |

| Reported Yields (Analogous Reactions) | 60 - 85% | [2] |

Alternative Synthesis Pathway: Grignard Reaction and Carboxylation

An alternative, though more complex, route to this compound involves a Grignard-based approach. This pathway would start with a suitable 2-halo-6-ethylpyridine, which is then converted to a Grignard reagent, followed by carboxylation with carbon dioxide.

Proposed Alternative Synthesis Workflow

Caption: Alternative synthesis of this compound via Grignard reaction.

This method offers an alternative for small-scale laboratory synthesis but may be less economically viable for large-scale production compared to the direct oxidation route.

Safety Considerations

The described synthesis protocols involve the use of strong oxidizing agents, high pressures, and elevated temperatures. It is imperative that these reactions are carried out by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound is most practically achieved through the selective oxidation of 2-ethyl-6-methylpyridine. While a specific, optimized protocol is not widely published, the methodology is well-precedented in the patent literature for similar alkylpyridines. The provided information serves as a detailed guide for researchers and drug development professionals to design and execute the synthesis of this important heterocyclic compound. Further process development and optimization will be necessary to translate these methods into robust and scalable manufacturing processes.

References

An In-depth Technical Guide to the Chemical Properties of 6-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethylpicolinic acid, a substituted pyridine carboxylic acid, is a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, predicted spectral data, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of picolinic acid derivatives.

Chemical and Physical Properties

This compound, also known as 6-ethyl-2-pyridinecarboxylic acid, possesses the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its chemical structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an ethyl group at the 6-position. The physicochemical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point, density, and pKa values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 4080-48-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |

| Melting Point | 63-64 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 293.0 ± 28.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 1.09 ± 0.50 | --INVALID-LINK-- |

Spectral Data (Predicted)

To facilitate the identification and characterization of this compound, predicted spectral data are provided below. These predictions are generated using established computational algorithms and can serve as a reference for experimental analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a non-polar solvent would likely exhibit the following signals: A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and three distinct signals in the aromatic region for the pyridine ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₂CH₃ |

| ~2.8 | Quartet | 2H | -CH₂ CH₃ |

| ~7.5 | Doublet | 1H | Pyridine-H |

| ~7.8 | Triplet | 1H | Pyridine-H |

| ~8.1 | Doublet | 1H | Pyridine-H |

| >10 | Broad Singlet | 1H | -COOH |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

| Chemical Shift (ppm) | Assignment |

| ~14 | -CH₂CH₃ |

| ~26 | -CH₂ CH₃ |

| ~122 | Pyridine-C |

| ~125 | Pyridine-C |

| ~138 | Pyridine-C |

| ~149 | Pyridine-C (quaternary) |

| ~160 | Pyridine-C (quaternary) |

| ~168 | -C OOH |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would display characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid dimer would be observed in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group would appear around 1700-1725 cm⁻¹. C-H stretching vibrations from the ethyl group and the pyridine ring would be seen around 2850-3100 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2850-2970 | Medium | C-H stretch (Alkyl) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium | C=C and C=N stretch (Pyridine ring) |

| 1200-1300 | Medium | C-O stretch |

| ~900 | Medium | O-H bend |

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization mass spectrum, this compound (Molar Mass: 151.16) would be expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 106, and the loss of the ethyl group (-CH₂CH₃, 29 Da) resulting in a fragment at m/z 122. Further fragmentation of the pyridine ring would also be observed.

| m/z | Proposed Fragment |

| 151 | [M]⁺ |

| 134 | [M - OH]⁺ |

| 122 | [M - C₂H₅]⁺ |

| 106 | [M - COOH]⁺ |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 6-alkylpicolinic acids involves the oxidation of the corresponding 2-alkyl-6-methylpyridine.

Reaction: Oxidation of 2-ethyl-6-methylpyridine.

Reagents and Equipment:

-

2-ethyl-6-methylpyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 2-ethyl-6-methylpyridine in water in a round-bottom flask.

-

Slowly add a solution of potassium permanganate in water to the flask while stirring.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.

-

If excess permanganate is present, decolorize with a small amount of sodium bisulfite.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, picolinic acid and its derivatives are known to exhibit a range of biological effects, which can provide insights into the potential activities of the 6-ethyl analog. Picolinic acid is a known chelator of metal ions such as zinc, iron, and chromium. This chelation activity is believed to be a key mechanism behind some of its biological effects.

Derivatives of picolinic acid have been investigated for their potential as:

-

Antimicrobial agents: Some picolinic acid derivatives have shown activity against various bacteria and fungi.

-

Antiviral agents: Picolinic acid itself has been reported to have antiviral properties.

-

Enzyme inhibitors: The picolinate scaffold is present in several drug candidates that act as enzyme inhibitors.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a picolinic acid derivative, based on its known ability to chelate metal ions that are essential cofactors for certain enzymes.

Conclusion

This compound is a pyridine derivative with potential applications in various scientific fields. This guide has provided a summary of its known and predicted chemical properties, along with general experimental procedures and an overview of the potential biological activities of related compounds. The data presented here should serve as a foundational resource for researchers and professionals working with this and similar molecules, facilitating further investigation and application. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.

An In-depth Technical Guide to 6-Alkylpicolinic Acids for Researchers and Drug Development Professionals

Introduction

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug development. Their ability to act as bidentate chelating agents for various metal ions is a key feature that underpins many of their biological activities. This guide provides a comprehensive overview of 6-Methylpicolinic acid, a prominent member of this family, covering its chemical properties, synthesis, and potential applications, with a focus on aspects relevant to researchers and professionals in drug discovery.

Chemical Identification and Properties

While the primary focus of this guide is 6-Methylpicolinic acid, the identified details for 6-Ethylpicolinic acid are provided for reference.

Table 1: Chemical Identification of this compound and 6-Methylpicolinic Acid

| Property | This compound | 6-Methylpicolinic Acid |

| CAS Number | 4080-48-2[1] | 934-60-1[2][3][4] |

| Synonyms | 6-Ethyl-2-pyridinecarboxylic acid[1] | 6-Methyl-2-pyridinecarboxylic acid, 6-Methylpicolinic acid[2] |

| Molecular Formula | C8H9NO2[1] | C7H7NO2[2] |

| Molar Mass | 151.16 g/mol [1] | 137.14 g/mol [2] |

Table 2: Physicochemical Properties of 6-Methylpicolinic Acid

| Property | Value | Source |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 130 °C | [3] |

| Boiling Point | 100 °C at 4.5 mmHg | |

| Density | 1.2±0.1 g/cm³ | [3] |

| Purity | ≥97% | |

| Storage Temperature | 4°C |

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives can be achieved through various methods. A common approach involves the oxidation of the corresponding alkylpyridine.

Experimental Protocol: Synthesis of Picolinic Acid via Oxidation of 2-Ethylpyridine

This protocol describes a general method for the synthesis of picolinic acid from 2-ethylpyridine, which can be adapted for other alkylpicolinic acids.

-

Materials:

-

2-Ethylpyridine

-

Sulfuric acid

-

Sodium sulfate

-

Water

-

Lead dioxide (PbO2) packed-bed anode

-

Cation-exchange membrane

-

-

Procedure:

-

Prepare the anolyte by mixing 2-ethylpyridine, sulfuric acid, sodium sulfate, and water in appropriate weight ratios (e.g., 1.0:1.5:0.1:3.5).

-

Use a 10 wt% sulfuric acid solution as the catholyte.

-

Assemble a flow cell with a cation-exchange membrane and a PbO2 packed-bed anode.

-

Pass a charge of 6 F/mole at a current density of 25 mA/cm².

-

After the reaction, work up the anolyte to isolate the picolinic acid.

-

-

Observed Yield: This process has been reported to yield approximately 30% picolinic acid and 40% 2-acetylpyridine. The yield of the acid can be significantly increased by passing more charge through the anolyte before workup.[5]

Logical Workflow for Picolinic Acid Synthesis

Caption: General workflow for the synthesis of alkylpicolinic acids.

Applications in Research and Drug Development

Picolinic acid and its derivatives are utilized in various research and development applications, primarily due to their chelating properties and involvement in biological pathways.

-

Biochemical Reagents: 6-Methylpicolinic acid is used as a biochemical reagent in life science research.[6]

-

Drug Discovery: Pyridine derivatives are of significant interest in medicinal chemistry and drug development. The functional groups on the picolinic acid scaffold provide versatile handles for chemical modification, leading to diverse biological activities.[7]

-

Intermediate in Synthesis: Picolinic acids are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals.[8]

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not documented, the broader family of nicotinic acid derivatives is known to interact with various cellular signaling pathways. Nicotinic acid (an isomer of picolinic acid) is known to interact with G protein-coupled receptors, which can, in turn, modulate downstream pathways such as the arachidonic acid signaling pathway.[9]

Hypothetical Signaling Pathway Interaction

Caption: A potential signaling pathway involving a picolinic acid derivative.

Experimental Protocols for In Vitro/In Vivo Studies

For researchers planning to use 6-Methylpicolinic acid in biological studies, proper solubilization is crucial for obtaining reliable and reproducible results.

Protocol: Solubilization of 6-Methylpicolinic Acid for In Vivo Studies

This protocol provides a method for preparing a clear solution of 6-Methylpicolinic acid suitable for in vivo administration.

-

Materials:

-

6-Methylpicolinic acid

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline

-

-

Procedure:

-

Prepare a stock solution of 6-Methylpicolinic acid in DMSO (e.g., 25.0 mg/mL).

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

-

Resulting Solution: This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (18.23 mM).[6] It is recommended to prepare the working solution fresh on the day of use.

Experimental Workflow for Solubility Testing

Caption: Step-by-step workflow for solubilizing 6-Methylpicolinic acid.

Conclusion

6-Methylpicolinic acid serves as a valuable model compound for understanding the chemical and biological properties of 6-alkylpicolinic acids. Its established synthesis routes, well-characterized physicochemical properties, and utility as a biochemical reagent make it a subject of ongoing interest in chemical and biological research. While data on this compound remains sparse, the information presented for its methyl analog provides a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the biological activities and potential therapeutic applications of various 6-alkylpicolinic acids is warranted.

References

- 1. chembk.com [chembk.com]

- 2. CAS RN 934-60-1 | Fisher Scientific [fishersci.com]

- 3. 6-Methylpicolinic acid | CAS#:934-60-1 | Chemsrc [chemsrc.com]

- 4. 6-Methylpicolinic acid [oakwoodchemical.com]

- 5. prepchem.com [prepchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 9. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Ethylpicolinic Acid: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Ethylpicolinic acid.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~7.9 - 8.1 | t | 1H | H-4 (Pyridine) |

| ~7.6 - 7.8 | d | 1H | H-5 (Pyridine) |

| ~7.4 - 7.6 | d | 1H | H-3 (Pyridine) |

| ~2.9 - 3.1 | q | 2H | -CH₂-CH₃ |

| ~1.3 - 1.5 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~160-165 | C-6 (Pyridine) |

| ~148-152 | C-2 (Pyridine) |

| ~138-142 | C-4 (Pyridine) |

| ~125-130 | C-5 (Pyridine) |

| ~122-126 | C-3 (Pyridine) |

| ~25-30 | -CH₂-CH₃ |

| ~13-17 | -CH₂-CH₃ |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2970-2990 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| 1450-1480 | Medium | C-H bend (Aliphatic) |

| 1300-1350 | Medium | C-O stretch (Carboxylic acid) |

| 800-850 | Strong | C-H out-of-plane bend (Aromatic) |

Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M - OH]⁺ |

| 122 | Strong | [M - C₂H₅]⁺ |

| 106 | High | [M - COOH]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridine radical cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the pure KBr pellet or the solvent first, and then the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final reporting.

Navigating the Solubility Landscape of 6-Ethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of 6-ethylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide provides a comprehensive overview based on its predicted physicochemical properties and available data for structurally analogous compounds, namely picolinic acid and 6-methylpicolinic acid.

Predicted Solubility Profile of this compound

This compound is a derivative of picolinic acid, featuring an ethyl group at the 6-position of the pyridine ring. As a carboxylic acid, it possesses both a hydrogen bond donor (-COOH) and acceptor (the nitrogen atom in the pyridine ring and the carbonyl oxygen). The presence of the ethyl group increases its lipophilicity compared to the parent picolinic acid.

Based on its structure, this compound is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol). Its solubility is likely to be lower in non-polar solvents. The pyridine nitrogen's basicity is reduced by the electron-withdrawing carboxylic acid group, which will influence its interaction with acidic or basic solvents.

Solubility Data of Structurally Related Compounds

Table 1: Quantitative Solubility of Picolinic Acid in Various Solvents

| Solvent | Temperature (K) | Solubility (g/kg of solvent) | Molar Fraction (x) |

| Water | ~293 | ~862.5 | - |

| Ethanol | ~293 | ~57.1 | - |

| Acetonitrile | ~293 | ~17.0 | - |

Data sourced from a study on the solubility of picolinic acid (PA)[1].

Table 2: Semi-Quantitative Solubility of 6-Methylpicolinic Acid in Co-solvent Systems

| Solvent System | Concentration | Result |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (18.23 mM) | Clear Solution |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.23 mM) | Clear Solution |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (18.23 mM) | Clear Solution |

This data indicates that 6-methylpicolinic acid can be dissolved in these co-solvent systems to at least the specified concentration[2][3].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method. This method is a standard and reliable technique for generating solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the diluted samples and determine the concentration of this compound based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100g of solvent, or mole fraction.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound for scientific professionals. While direct experimental data remains to be published, the information on related compounds and the detailed experimental protocol offer a strong starting point for researchers working with this compound. The generation of precise solubility data through the described experimental workflow is highly encouraged to facilitate its application in drug development and other scientific endeavors.

References

An In-depth Technical Guide on the Theoretical Properties of 6-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 6-Ethylpicolinic acid. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar picolinic acid derivatives to offer a robust theoretical profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis and characterization of analogous compounds are provided, alongside visualizations of a potential biological signaling pathway and a representative experimental workflow.

Physicochemical and Spectroscopic Properties

This compound, also known as 6-ethylpyridine-2-carboxylic acid, is a derivative of picolinic acid with an ethyl substituent at the 6-position of the pyridine ring. Its fundamental properties are summarized below. Predicted values, based on computational models and data from analogous compounds, are noted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| Molecular Formula | C₈H₉NO₂ | - |

| Molar Mass | 151.16 g/mol | [1] |

| CAS Number | 4080-48-2 | Inferred from supplier data |

| Appearance | White to off-white solid (Predicted) | General property of picolinic acids |

| Melting Point | 63-64 °C | [1] |

| Boiling Point | 293.0 ± 28.0 °C (Predicted) | [1] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.09 ± 0.50 (Predicted) | [1] |

| Solubility | Soluble in water and polar organic solvents (Predicted) | General property of picolinic acids |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Features | Rationale/Comparison |

| ¹H NMR | Aromatic protons (pyridine ring): δ 7.5-8.5 ppm; Ethyl group (-CH₂-): δ ~2.8 ppm (quartet); Ethyl group (-CH₃): δ ~1.3 ppm (triplet); Carboxylic acid proton (-COOH): δ >10 ppm (broad singlet). | Based on known spectra of picolinic acid and its alkyl derivatives. The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal. |

| ¹³C NMR | Carboxylic acid carbon (C=O): δ ~165-170 ppm; Pyridine ring carbons: δ ~120-150 ppm; Ethyl group (-CH₂-): δ ~25-30 ppm; Ethyl group (-CH₃): δ ~12-15 ppm. | Inferred from data for similar heterocyclic carboxylic acids. |

| Infrared (IR) | O-H stretch (carboxylic acid): broad band ~2500-3300 cm⁻¹; C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹; C=N and C=C stretches (pyridine ring): ~1450-1600 cm⁻¹; C-H stretches (alkyl): ~2850-3000 cm⁻¹. | Characteristic vibrational frequencies for carboxylic acids and substituted pyridines. The broad O-H band is due to hydrogen bonding. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 151. Fragmentation may involve loss of the ethyl group (M-29), the carboxylic acid group (M-45), or cleavage of the pyridine ring. | Based on typical fragmentation patterns of alkyl-substituted aromatic carboxylic acids, where cleavage at the benzylic position and loss of the carboxyl group are common. |

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Ethyl-6-methylpyridine (Proposed)

This protocol is a hypothetical procedure based on standard oxidation reactions of alkylpyridines.

Step 1: Oxidation of 2-Ethyl-6-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-6-methylpyridine (1 equivalent) in a suitable solvent such as water or a mixture of water and pyridine.

-

Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) (2-3 equivalents), in portions to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Isolation: Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 3-4. This will precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized this compound.

References

A Deep Dive into the Discovery and Evolution of Substituted Picolinic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a significant class of molecules that have had a profound impact on both agriculture and medicine. From their early beginnings as potent herbicides to their more recent exploration as therapeutic agents, the journey of these compounds is a testament to the power of chemical synthesis and biological screening in unlocking novel functionalities. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying substituted picolinic acids, with a focus on their synthesis, biological activity, and mechanisms of action.

A Historical Overview: From Weed Control to Drug Candidate

The story of substituted picolinic acids begins in the mid-20th century with the burgeoning field of synthetic herbicides. Scientists at Dow Chemical were at the forefront of this research, leading to the commercialization of the first major substituted picolinic acid herbicide, Picloram, in the 1960s.[1] This compound demonstrated remarkable efficacy in controlling a wide range of broadleaf weeds, particularly deep-rooted perennials and woody plants, establishing a new class of synthetic auxin herbicides.[1]

Following the success of Picloram, another significant derivative, Clopyralid, was introduced in 1975.[1] Clopyralid offered a different spectrum of weed control and improved selectivity for certain crops.[1] The development of these foundational compounds spurred further research into the structure-activity relationships of picolinic acid derivatives, leading to the discovery of even more potent and selective herbicides like Aminopyralid in 2005.[1]

While the herbicidal properties of substituted picolinic acids were being extensively explored, their potential in other biological applications began to emerge. Researchers started investigating their roles as enzyme inhibitors, anticonvulsants, and even as potential treatments for respiratory disorders.[2][3][4] This diversification of research highlights the versatility of the picolinic acid scaffold and its ability to interact with a wide range of biological targets.

The Herbicidal Mechanism of Action: Hijacking Plant Growth

Substituted picolinic acids exert their herbicidal effects by mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA).[5][6] This mimicry allows them to hijack the plant's natural growth regulation machinery, leading to uncontrolled and disorganized growth that ultimately results in plant death.[7] The key to this mechanism lies in their interaction with the TIR1/AFB family of F-box proteins, which act as auxin receptors.[8][9][10][11][12]

The binding of a synthetic auxin like a picolinic acid derivative to the TIR1/AFB receptor creates a binding site for Aux/IAA transcriptional repressor proteins.[9][11][12] This interaction triggers the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[11] The degradation of these repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a multitude of auxin-responsive genes.[9][11] This cascade of gene activation leads to a variety of physiological disruptions, including epinasty (downward bending of leaves), stem elongation, and ultimately, senescence and tissue decay.[7][13]

Quantitative Biological Data

The efficacy of substituted picolinic acid herbicides is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the effective dose required to achieve a 50% response (ED50). These values are crucial for comparing the potency of different derivatives and for determining appropriate application rates. The following tables summarize key quantitative data for representative substituted picolinic acids.

Table 1: Herbicidal Activity of Picloram and Aminopyralid

| Compound | Target Weed | ED50 (g ai/ha) |

| Picloram | Canada thistle (Cirsium arvense) | 140 |

| Aminopyralid | Canada thistle (Cirsium arvense) | 35 |

| Picloram | Leafy spurge (Euphorbia esula) | 280 |

| Aminopyralid | Leafy spurge (Euphorbia esula) | 70 |

| Data is illustrative and compiled from various sources. |

Table 2: In Vitro Activity of Novel Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth

| Compound ID | Substitution Pattern | IC50 (µM) |

| V-1 | 4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl) | 0.12 |

| V-2 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | 0.05 |

| V-7 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl) | 0.04 |

| Picloram | 4-Amino-3,5,6-trichloro | 2.5 |

| Halauxifen-methyl | (Reference Herbicide) | 1.8 |

| Source: Adapted from Feng et al., Molecules, 2023.[10] |

Experimental Protocols

The discovery and development of substituted picolinic acids rely on robust experimental protocols for their synthesis and biological evaluation. Below are representative methodologies for key experiments.

Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

This protocol describes a common synthetic route to Picloram starting from 3,4,5,6-tetrachloropicolinic acid.

Materials:

-

3,4,5,6-tetrachloropicolinic acid

-

Aqueous ammonia

-

Hydrochloric acid

-

Reactor vessel (autoclave)

Procedure:

-

Charge the reactor vessel with 3,4,5,6-tetrachloropicolinic acid and aqueous ammonia.

-

Seal the reactor and heat to 110-125°C with stirring for 2-3 hours.[14]

-

After the reaction is complete, cool the reactor and vent any excess ammonia.

-

Acidify the reaction mixture to a pH of 1-2 with hydrochloric acid to precipitate the product.[14]

-

Filter the precipitate, wash with water, and dry to yield 4-amino-3,5,6-trichloropicolinic acid.

Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid Precursor/Analog)

This protocol outlines the synthesis of 3,6-dichloropicolinic acid from 3,5,6-trichloro-4-hydrazinopicolinic acid.

Materials:

-

3,5,6-trichloro-4-hydrazinopicolinic acid

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Methylene chloride

-

Water

-

Reaction flask with reflux condenser

Procedure:

-

To a reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid and a solution of sodium hydroxide in water.[8]

-

Heat the mixture to reflux and add an additional portion of sodium hydroxide solution dropwise over approximately 50 minutes.[8]

-

Continue refluxing for an additional 45 minutes.[8]

-

Cool the reaction mixture to room temperature and add methylene chloride.

-

Acidify the mixture with concentrated hydrochloric acid, leading to the formation of two phases.[8]

-

Separate the layers and extract the aqueous layer twice with methylene chloride.[8]

-

Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.[8]

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a standard method for evaluating the herbicidal activity of compounds.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface sterilize Arabidopsis thaliana seeds.

-

Prepare MS agar medium and autoclave. While the medium is still molten, add the test compounds at various concentrations. Pour the medium into sterile petri dishes.

-

Place the sterilized seeds on the surface of the agar plates.

-

Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Calculate the percent inhibition of root growth for each concentration relative to a solvent control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Future Directions

The journey of substituted picolinic acids is far from over. In the realm of agriculture, ongoing research focuses on developing new derivatives with enhanced selectivity, broader weed control spectrums, and more favorable environmental profiles. The emergence of herbicide resistance in weed populations necessitates the continuous discovery of novel modes of action, and the picolinic acid scaffold remains a promising starting point for such endeavors.

In the pharmaceutical arena, the exploration of substituted picolinic acids as therapeutic agents is a rapidly growing field. Their ability to interact with a diverse range of biological targets, including enzymes and receptors, makes them attractive candidates for the development of new drugs for a variety of diseases. As our understanding of the molecular basis of disease deepens, the rational design of novel picolinic acid derivatives with specific therapeutic activities will undoubtedly accelerate.

References

- 1. scielo.br [scielo.br]

- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weedcontroljournal.org [weedcontroljournal.org]

- 4. 20.3 Herbicides that Interfere with Seedling Root Growth – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Ethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethylpicolinic acid, a derivative of pyridine-2-carboxylic acid, is a molecule of interest in medicinal chemistry and materials science due to the versatile coordination properties of the picolinic acid scaffold. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data for this specific compound is limited, this document compiles predicted data based on analogous compounds and established spectroscopic principles. It includes detailed predicted physicochemical and spectroscopic data, a discussion of its conformational analysis, and generalized experimental protocols for its characterization.

Molecular Structure and Identification

This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and an ethyl group at the 6-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6-ethylpyridine-2-carboxylic acid |

| Synonyms | 6-Ethyl-2-pyridinecarboxylic acid |

| CAS Number | 4080-48-2 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Canonical SMILES | CCC1=NC(=CC=C1)C(=O)O |

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from similar compounds. These properties are crucial for its handling, formulation, and application in various research settings.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Appearance | White to off-white solid | General appearance of picolinic acid derivatives. |

| Melting Point | 63-64 °C | Based on available data for this specific compound.[1] |

| Boiling Point | 293.0 ± 28.0 °C (at 760 mmHg) | Predicted based on computational models.[1] |

| pKa (pyridinium) | ~4-5 | The electron-withdrawing carboxylic acid group decreases the basicity of the pyridine nitrogen compared to pyridine (~5.2). |

| pKa (carboxylic acid) | ~5 | Similar to picolinic acid. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and chloroform. | General solubility of aromatic carboxylic acids. |

Spectroscopic Data (Predicted)

Detailed spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy based on established principles and data from analogous molecules.[2][3][4][5]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.8-8.2 | Multiplet | 3H | Pyridine ring protons (H-3, H-4, H-5) |

| ~2.9 | Quartet | 2H | Methylene group (-CH₂-) of ethyl |

| ~1.3 | Triplet | 3H | Methyl group (-CH₃) of ethyl |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~158-162 | C6 of pyridine ring (attached to ethyl) |

| ~148-152 | C2 of pyridine ring (attached to COOH) |

| ~137-140 | C4 of pyridine ring |

| ~122-128 | C3 and C5 of pyridine ring |

| ~25-30 | Methylene carbon (-CH₂-) of ethyl |

| ~13-17 | Methyl carbon (-CH₃) of ethyl |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2970 | Medium | Aliphatic C-H stretch |

| ~1700-1725 | Strong, Sharp | C=O stretch of carboxylic acid |

| ~1580-1610 | Medium to Strong | C=C and C=N ring stretching |

| ~1450, ~1380 | Medium | Aliphatic C-H bending |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~700-900 | Strong | C-H out-of-plane bending |

Molecular Conformation

The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the substituents to the pyridine ring. The key conformational aspects include the orientation of the carboxylic acid group and the ethyl group.

-

Carboxylic Acid Group Orientation: The carboxylic acid group can adopt different conformations relative to the pyridine ring. A planar conformation, where the carboxylic acid group is coplanar with the pyridine ring, may be favored due to conjugation. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is possible and would lock the molecule into a specific planar conformation.

-

Ethyl Group Rotation: The ethyl group can rotate around the C-C single bond. The staggered conformations are generally more stable than the eclipsed conformations to minimize steric hindrance. The orientation of the ethyl group will also be influenced by steric interactions with the adjacent carboxylic acid group.

The overall three-dimensional structure will be a dynamic equilibrium of these different conformations. The lowest energy conformation will be a balance between electronic effects (conjugation, hydrogen bonding) and steric effects.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis via Oxidation of 2-Ethyl-6-methylpyridine (Hypothetical)

A common method for the synthesis of picolinic acids is the oxidation of the corresponding alkyl-substituted pyridines. A plausible, though not experimentally verified, route for the synthesis of this compound is the selective oxidation of 2-ethyl-6-methylpyridine.

Materials:

-

2-Ethyl-6-methylpyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve 2-ethyl-6-methylpyridine in water.

-

Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature below a certain threshold (e.g., by using an ice bath).

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and decolorize it by the dropwise addition of a sodium bisulfite solution.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with sulfuric acid to a pH of approximately 3-4.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquire the ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra using appropriate software to obtain the final chemical shift, multiplicity, and integration data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Ensure the sample of this compound is dry.

-

For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid on the ATR crystal and applying pressure.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups (O-H, C=O, C-H, C=C, C=N).

X-ray Crystallography

Objective: To determine the precise three-dimensional molecular structure and crystal packing.

-

Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion methods.

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Collect the diffraction data by irradiating the crystal with monochromatic X-rays at a controlled temperature (often low temperature to reduce thermal vibrations).

-

Process the collected data (integration of reflection intensities and corrections).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, bond angles, and torsion angles.

Characterization Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized or isolated picolinic acid derivative like this compound.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and conformation of this compound. While a complete experimental characterization is yet to be published in comprehensive detail, the predicted data and proposed methodologies herein offer a robust starting point for researchers and scientists. The structural and conformational properties of this molecule are key to understanding its potential applications in drug design, coordination chemistry, and materials science. Further experimental work, particularly single-crystal X-ray diffraction and detailed spectroscopic studies, will be invaluable in validating and expanding upon the information presented in this guide.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. amherst.edu [amherst.edu]

- 10. webassign.net [webassign.net]

- 11. How To [chem.rochester.edu]

- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 13. journals.iucr.org [journals.iucr.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

Potential Biological Activity of 6-Ethylpicolinic Acid: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological activities of 6-ethylpicolinic acid. As of the date of this publication, there is a lack of specific experimental data for this particular compound in publicly available scientific literature. Therefore, this guide extrapolates potential activities based on the known biological effects of the parent compound, picolinic acid, and its other derivatives. The information presented herein is intended for research and drug development professionals and should not be interpreted as established fact for this compound.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of tryptophan and a well-known chelating agent. The picolinic acid scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives have shown a wide range of biological activities.[1] This versatility has led to the investigation of numerous picolinic acid derivatives for various therapeutic applications, including antimicrobial, anticancer, enzyme inhibitory, and anticonvulsant agents. This guide will explore the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound could potentially exhibit the following biological effects:

Antimicrobial Activity

Picolinic acid itself has demonstrated broad-spectrum antibacterial activity. It has shown inhibitory effects against various Gram-positive and Gram-negative bacteria.[2] The proposed mechanism for its antimicrobial action is related to its metal-chelating properties, which can disrupt essential bacterial processes.[3] For instance, picolinic acid has been shown to inhibit the growth of Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus with a minimum inhibitory concentration (MIC) of 0.5 mg/mL.[2] It also displays activity against Proteus mirabilis (MIC of 1.5 mg/mL), and Bacillus subtilis, Staphylococcus aureus, and Lactococcus lactis (MIC of 2.0 mg/mL).[2] Furthermore, picolinic acid has exhibited antimicrobial activity against both extracellular and intramacrophage Mycobacterium avium complex.[3]

Anticancer Activity

Derivatives of picolinic acid have been investigated for their potential as anticancer agents. One novel derivative demonstrated selective cytotoxic activity against human non-small cell lung cancer cells (A549) with a half-maximal inhibitory concentration (IC50) of 99.93 µM.[1][4] This compound was found to induce apoptosis through the activation of caspases 3, 4, and 9, and by triggering endoplasmic reticulum stress.[1][4] The parent compound, picolinic acid, has also been noted for its antitumor properties.[2]

Enzyme Inhibition

The picolinic acid scaffold is a key component in the development of various enzyme inhibitors. Picolinic acid derivatives have been designed to target a range of enzymes implicated in disease. For example, some derivatives have shown significant inhibitory effects on Apoptosis Signal-regulating Kinase 1 (ASK1), with IC50 values less than 300 nM.[5] Other picolinic acid-derived drug candidates have advanced to clinical trials, such as Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor.[6]

Anticonvulsant Activity

Several derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in various animal models of seizures, suggesting their potential as antiepileptic agents.[1]

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for picolinic acid and some of its derivatives. It is important to reiterate that this data is not for this compound but for structurally related compounds.

| Compound Class | Specific Compound/Derivative | Activity Type | Target/Organism | Quantitative Data (IC50/MIC/ED50) |

| Antimicrobial | Picolinic Acid | Antibacterial | Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, Micrococcus luteus | MIC: 0.5 mg/mL[2] |

| Picolinic Acid | Antibacterial | Enterobacter cloacae | MIC: 1.0 mg/mL[2] | |

| Picolinic Acid | Antibacterial | Proteus mirabilis | MIC: 1.5 mg/mL[2] | |

| Picolinic Acid | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Lactococcus lactis | MIC: 2.0 mg/mL[2] | |

| Anticancer | Novel Picolinic Acid Derivative | Cytotoxicity | A549 (human non-small cell lung cancer) | IC50: 99.93 µM[1][4] |

| Enzyme Inhibition | Picolinic Acid Derivatives | ASK1 Inhibition | ASK1 Enzyme | IC50: < 300 nM[5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of new chemical entities. Below are representative protocols for assessing antimicrobial activity and enzyme inhibition, which could be adapted for this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown on an appropriate agar medium.

-

A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

The inoculum is then diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

-

A series of twofold dilutions of the compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Positive (bacteria in broth without compound) and negative (broth only) controls are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

1. Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.

-

Include a DMSO-only vehicle control and a known kinase inhibitor as a positive control.

2. Assay Plate Preparation:

-

Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the wells of a 384-well white, flat-bottom assay plate.

3. Kinase Reaction:

-

Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and a specific peptide substrate.

-

Dispense the kinase reaction mixture into each well of the assay plate.

-

Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

-

Mix the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes).

4. Signal Detection:

-

Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

5. Data Acquisition and Analysis:

-

Measure the luminescence intensity of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis of 6-Alkylpicolinic Acids

A potential synthetic route to this compound could be adapted from established methods for the synthesis of picolinic acid and its derivatives. One common approach involves the oxidation of an alkyl-substituted pyridine. For instance, picolinic acid can be synthesized by the oxidation of 2-picoline. A plausible route for this compound would be the selective oxidation of the methyl group of 2-ethyl-6-methylpyridine.

Mandatory Visualizations

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Caption: A general workflow for the synthesis and biological screening of this compound.

Caption: Structural relationship between picolinic acid and its derivatives.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Commercial availability of 6-Ethylpicolinic acid for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Ethylpicolinic acid (CAS No. 4080-48-2), a substituted pyridine carboxylic acid of interest for research and development. This document covers its commercial availability, physicochemical properties, a plausible synthesis protocol, and potential areas of application based on related compounds.

Commercial Availability

This compound is a specialty chemical. While not widely stocked as a standard research chemical, it is available from a select number of suppliers, often on a "spot supply" or made-to-order basis. Researchers interested in acquiring this compound should contact the suppliers directly for quotations and lead times.

| Supplier Name | CAS Number | Notes |

| A2B Chem[1] | 4080-48-2 | Listed as available with 97% purity. |

| Acmec Biochemical[2] | 4080-48-2 | Listed as a product, with inquiries for pricing and availability encouraged. |

| Sigma-Aldrich[3] | 4080-48-2 | Available through their platform from partners like AstaTech, Inc. |

| Angene International Limited[4] | 4080-48-2 | Listed as a product for inquiry. |

| ChemicalBook[5] | 4080-48-2 | Aggregates listings from various suppliers. |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | - |

| Molecular Weight | 151.16 g/mol | - |

| CAS Number | 4080-48-2 | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 63-64 °C | ChemBK |

| Boiling Point | 293.0±28.0 °C (predicted) | ChemBK |

| Density | 1.180±0.06 g/cm³ (predicted) | ChemBK |

| pKa | 1.09±0.50 (predicted) | ChemBK |

| Storage Temperature | 2-8°C | ChemBK |

Synthesis of this compound

Given the limited commercial availability, in-house synthesis may be a viable option for researchers. A plausible and commonly employed method for the synthesis of 6-alkyl-picolinic acids is the oxidation of the corresponding 2-alkyl-6-methylpyridine. The following protocol is adapted from established procedures for similar compounds, such as the synthesis of 6-methylpicolinic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the selective oxidation of the methyl group of a suitable precursor, such as 2-ethyl-6-methylpyridine.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Oxidation of 2-Ethyl-6-methylpyridine

This protocol is a general guideline and may require optimization.

Materials:

-

2-Ethyl-6-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Sulfuric acid (for pH adjustment)

-

Sodium bisulfite (for quenching)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyl-6-methylpyridine in deionized water.

-

Oxidation: Gently heat the solution to approximately 60-70°C. Add potassium permanganate portion-wise over several hours. The reaction is exothermic; maintain the temperature within the desired range. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. A brown precipitate of manganese dioxide will be present.

-

Quenching: Carefully add sodium bisulfite to the mixture until the brown precipitate dissolves and the solution becomes colorless. This step quenches any unreacted potassium permanganate.

-

pH Adjustment: Acidify the reaction mixture to a pH of approximately 3-4 using dilute sulfuric acid. The desired this compound will precipitate out of the solution.

-

Extraction: Extract the aqueous solution multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications and Research Context

The structural motif of 6-substituted picolinic acids is present in molecules with diverse biological activities. For instance, various picolinic acid derivatives are explored for their potential as enzyme inhibitors and in the development of therapeutic agents for respiratory disorders. The carboxylic acid and the pyridine nitrogen provide versatile handles for further chemical modifications, making this compound a potentially valuable building block for the synthesis of more complex molecules. Researchers can explore its use as a ligand in coordination chemistry or as a precursor for novel bioactive compounds.

References

Methodological & Application

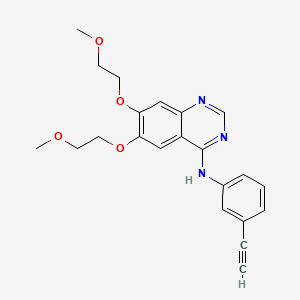

Application Notes and Protocols for 6-Ethylpicolinic Acid in Coordination Chemistry

Disclaimer: Direct experimental data on the coordination chemistry of 6-Ethylpicolinic acid is limited in publicly available literature. The following application notes and protocols are based on the well-documented chemistry of structurally analogous ligands, primarily picolinic acid and 6-methylpicolinic acid. Researchers should consider these as a starting point and may need to optimize conditions for this compound specifically.

Introduction

This compound is a derivative of picolinic acid, featuring an ethyl group at the 6-position of the pyridine ring. Like its parent compound, it is expected to act as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1] This chelation forms a stable five-membered ring, a favorable arrangement in coordination chemistry.[2] The presence of the ethyl group at the 6-position can introduce steric hindrance that may influence the coordination geometry, stability, and reactivity of the resulting metal complexes compared to those of unsubstituted picolinic acid. These characteristics make this compound a promising ligand for applications in catalysis, materials science, and bioinorganic chemistry.

Applications in Catalysis

Metal complexes of substituted picolinic acids have demonstrated significant catalytic activity in various organic transformations. The steric and electronic properties of the ligand can be tuned by modifying the substituent on the pyridine ring, thereby influencing the catalytic performance of the metal center.

2.1. Amide Activation for Heterocycle Synthesis

Molybdenum(VI) dioxide complexes stabilized by substituted picolinic acid ligands, such as 6-methylpicolinate, have been shown to be effective catalysts for the cyclodehydration of amides to form oxazolines and thiazolines.[3] These heterocycles are important structural motifs in many natural products and pharmaceuticals.[3] The ethyl group in this compound is expected to confer similar stability to the metal center, potentially leading to a robust and efficient catalyst.

Protocol 1: Synthesis of a Molybdenum(VI) Dioxide Complex with this compound (Analogous to 6-Methylpicolinate)

This protocol is adapted from the synthesis of MoO₂(6-MePic)₂.[3]

Materials: